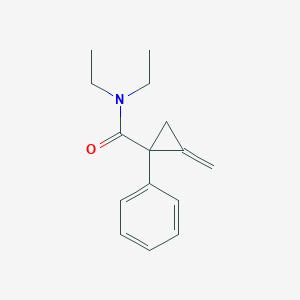
Ageratochromene dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ageratochromene dimer is a naturally occurring compound derived from the plant Ageratum conyzoides This compound is known for its unique chemical structure and potential biological activities It is a dimeric form of ageratochromene, which is a type of flavonoid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ageratochromene dimer can be synthesized through the reflux of a benzene solution of 2,2-dimethyl-6,7-dimethoxy-4-chromanol in the presence of a catalytic amount of p-toluenesulfonic acid . This reaction leads to the formation of the dimer rather than the monomeric ageratochromene. The reaction conditions involve heating the mixture under reflux, which facilitates the dimerization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar organic chemistry techniques used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions and ensuring the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: Ageratochromene dimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as methoxy and dimethyl groups on the chromene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying dimerization reactions and the effects of dimerization on chemical properties.
Biology: The compound has shown potential in inhibiting the growth of certain weeds and soil pathogenic fungi. This makes it a candidate for use in agricultural practices to control pests and diseases.
Medicine: Research has indicated that ageratochromene dimer may have cytotoxic effects on cancer cells, particularly in combination with other chemotherapeutic agents. This suggests its potential use in cancer treatment.
Industry: The compound’s unique chemical properties make it a potential candidate for use in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of ageratochromene dimer involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the HER-2 protein, which is involved in the growth and proliferation of certain cancer cells . This inhibition is mediated through molecular docking, where the compound binds to the active site of the protein, preventing its normal function. Additionally, the compound’s allelopathic effects in soil are due to its ability to inhibit the growth of weeds and pathogenic fungi .
Comparaison Avec Des Composés Similaires
Ageratochromene dimer can be compared with other similar compounds, such as:
Precocene I and II: These compounds are also derived from Ageratum conyzoides and share similar structural features. they differ in their biological activities and specific applications.
Flavonoids: this compound is a type of flavonoid, and it can be compared with other flavonoids like quercetin and kaempferol. While these compounds share a common flavonoid backbone, their dimeric forms and specific substituents result in different properties and activities.
The uniqueness of this compound lies in its dimeric structure, which imparts distinct chemical and biological properties compared to its monomeric counterparts and other related compounds.
Propriétés
Numéro CAS |
145374-05-6 |
|---|---|
Formule moléculaire |
C26H32O6 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
3-(6,7-dimethoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-6,7-dimethoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C26H32O6/c1-25(2)14-17(16-11-22(28-6)24(30-8)13-20(16)31-25)18-9-15-10-21(27-5)23(29-7)12-19(15)32-26(18,3)4/h9-13,17H,14H2,1-8H3 |
Clé InChI |
IQLKFKMUIAAVNB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=CC(=C(C=C2O1)OC)OC)C3=CC4=CC(=C(C=C4OC3(C)C)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide](/img/structure/B12091505.png)
![2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12091506.png)

![3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12091515.png)

![2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12091527.png)


![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12091550.png)
